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Compound of Interest

2-(4-Chloro-2-
Compound Name:
methylphenoxy)ethanol

Cat. No.: B1294840

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for 2-(4-chloro-
2-methylphenoxy)ethanol, a compound of interest in various chemical and pharmaceutical
research fields. Due to the limited availability of published experimental spectra for this specific
molecule, this document presents predicted data based on the analysis of its constituent
fragments—4-chloro-2-methylphenol and 2-phenoxyethanol analogs—and established
principles of spectroscopic interpretation. This guide is intended to serve as a valuable
resource for the identification and characterization of 2-(4-chloro-2-methylphenoxy)ethanol.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 2-(4-chloro-2-methylphenoxy)ethanol.

'H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy

Predicted *H NMR Data (500 MHz, CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.18 d 1H Ar-H (H-6)
~7.08 dd 1H Ar-H (H-5)
~6.85 d 1H Ar-H (H-3)
~4.15 t 2H O-CHz2-CH2-OH
~3.95 t 2H O-CH2-CH2-OH
~2.30 S 3H Ar-CHs
~2.10 t (broad) 1H -OH

Predicted splitting patterns: d = doublet, dd = doublet of doublets, t = triplet, s = singlet

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

Spectroscopy
Predicted 13C NMR Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Carbon Assignment
~154.5 Ar-C (C-1)

~130.5 Ar-C (C-3)

~128.0 Ar-C (C-5)

~126.5 Ar-C (C-4)

~125.0 Ar-C (C-2)

~112.0 Ar-C (C-6)

~69.0 O-CHz2-CH2-OH

~61.5 O-CH2-CH2-OH

~16.0 Ar-CHs
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IR (Infrared) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm~?)

Intensity

Assignment

3550-3200 Strong, Broad O-H stretch (alcohol)

3100-3000 Medium C-H stretch (aromatic)

2960-2850 Medium C-H stretch (aliphatic)

1595, 1490 Medium-Strong C=C stretch (aromatic ring)

1240 Strong C-O-C stretch (aryl ether)

1080 Strong C-O stretch (alcohol)

820 Strong C-H out-of-plane bend
(aromatic)

800 Strong C-Cl stretch

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

m/z Predicted Fragment lon
202/204 [M]* (Molecular ion)
157/159 [M - C2H4OH]*
142/144 [M - C2HaO - HJ*
128 [M - C2H4OH - CHOJ*
45 [C2Hs0]*
Experimental Protocols
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The following are generalized experimental protocols for the acquisition of the spectral data
presented. Actual parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy

A sample of 2-(4-chloro-2-methylphenoxy)ethanol (5-10 mg) would be dissolved in
approximately 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution would be transferred to a 5 mm
NMR tube.

e H NMR: Spectra would be acquired on a 500 MHz spectrometer. Key parameters would
include a 30° pulse width, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2
seconds. Typically, 16 to 64 scans would be co-added to achieve a good signal-to-noise
ratio.

e 13C NMR: Spectra would be acquired on the same spectrometer operating at 125 MHz. A
proton-decoupled sequence would be used. Typical parameters would include a 45° pulse
width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Several
thousand scans would be required to obtain a spectrum with an adequate signal-to-noise
ratio.

FT-IR Spectroscopy

The infrared spectrum would be obtained using a Fourier Transform Infrared (FT-IR)
spectrometer. A small amount of the neat liquid sample would be placed between two
potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound in
a suitable solvent (e.g., carbon tetrachloride, CCls) could be analyzed in a liquid cell. The
spectrum would be recorded from 4000 to 400 cm~* with a resolution of 4 cm~*. A background
spectrum of the KBr plates or the solvent would be recorded and automatically subtracted from
the sample spectrum.

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer with an electron ionization
(El) source. The sample would be introduced into the ion source via a direct insertion probe or
a gas chromatograph (GC).
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lonization: Electron ionization at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-500.

Source Temperature: 200-250 °C.

Visualizations
Logical Workflow for Spectral Analysis
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Sample Preparation

Synthesis of 2-(4-chloro-2-methylphenoxy)ethanol

Purification

Sample Preparation for Spectroscopy
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Caption: Workflow for the spectral analysis of a synthesized compound.
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Predicted Mass Spectral Fragmentation Pathway
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Caption: Predicted fragmentation of 2-(4-chloro-2-methylphenoxy)ethanol.

¢ To cite this document: BenchChem. [Spectral Analysis of 2-(4-Chloro-2-
methylphenoxy)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294840#2-4-chloro-2-methylphenoxy-ethanol-
spectral-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

